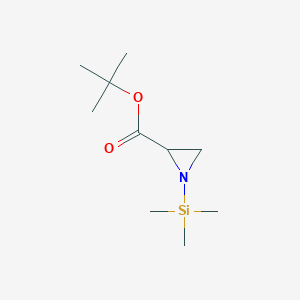

tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl aziridine-1-carboxylate” is a chemical compound with the CAS Number: 97308-23-1 . It has a molecular weight of 143.19 and is a liquid at room temperature . It’s used as a building block and laboratory chemical .

Synthesis Analysis

The synthesis of “tert-butyl aziridine-1-carboxylate” is subject to research and development . It’s used as an organic experimental building block .Physical and Chemical Properties Analysis

“tert-Butyl aziridine-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 143.19 .Safety and Hazards

Mécanisme D'action

Target of Action

Tert-butyl 1-(trimethylsilyl)aziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid . Aziridine-2-carboxylic acid derivatives have been found to inhibit Protein Disulfide Isomerase (PDIA1), an enzyme that plays a crucial role in protein folding .

Mode of Action

The aziridine ring in the compound is highly reactive due to its strain energy, which promotes its reactivity towards nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . It is speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .

Biochemical Pathways

The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can affect the protein folding process . PDIA1 is an enzyme that corrects the 3D structure of native proteins synthesized in the endoplasmic reticulum . Inhibition of PDIA1 can disrupt the protein folding process, potentially leading to the accumulation of misfolded proteins .

Result of Action

The inhibition of PDIA1 by aziridine-2-carboxylic acid derivatives can potentially lead to the accumulation of misfolded proteins . This can disrupt cellular functions and potentially lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the aziridine ring

Propriétés

IUPAC Name |

tert-butyl 1-trimethylsilylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si/c1-10(2,3)13-9(12)8-7-11(8)14(4,5)6/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGFGJUAFNHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)

![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)

![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)